methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Description
The compound methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a highly complex polycyclic molecule featuring:
- A tetracene core (four fused benzene rings) with hydroxyl, oxo, and ester substituents.
- Two oxan (pyranose sugar-like) rings linked via ether bonds, one bearing a dimethylamino group and the other a 3-amino-6-methyl-5-oxo-2H-pyran moiety.
- Additional functional groups, including ethyl and carboxylate ester side chains.
Properties
Molecular Formula |
C42H52N2O16 |
|---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H52N2O16/c1-8-42(53)15-27(30-19(34(42)40(52)54-7)11-20-31(36(30)50)37(51)33-24(46)10-9-23(45)32(33)35(20)49)58-28-13-22(44(5)6)38(17(3)55-28)59-29-14-26(48)39(18(4)56-29)60-41-21(43)12-25(47)16(2)57-41/h9-12,16-18,22,26-29,34,38-39,41,45-46,48,50,53H,8,13-15,43H2,1-7H3 |
InChI Key |
GFEWKUPUJDGEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetracene Core
The tetracene backbone forms the central scaffold of the target molecule, featuring hydroxyl, ketone, and ester functionalities. A robust strategy involves constructing the tetracene system via Diels-Alder cycloadditions followed by oxidative aromatization. For example, the condensation of anthraquinone derivatives with dienophiles such as norbornene bis-ester under palladium catalysis (CANAL reaction) enables the formation of fused aromatic systems. Key steps include:
- Diels-Alder Cycloaddition : Reacting anthracene-9,10-dione with norbornene bis-ester in the presence of Pd(OAc)₂ and JohnPhos ligand yields a bis-quinone intermediate. This reaction proceeds with high exo-selectivity, favoring the syn-diastereomer (13:1 ratio).
- Reductive Aromatization : Treatment of the quinone intermediate with NaBH₄ reduces the ketone groups to diols, followed by SnCl₂-mediated reductive aromatization to yield the tetracene core.
- Functionalization : Hydroxyl groups at positions 2, 5, 7, and 10 are introduced via controlled oxidation (e.g., O₂/Al₂O₃) and protected as silyl ethers (TBDMS) to prevent unwanted side reactions during subsequent steps.
Table 1 : Conditions for Tetracene Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Diels-Alder Reaction | Pd(OAc)₂, JohnPhos, Cs₂CO₃, 80°C, 24 h | 59% | |
| Reductive Aromatization | NaBH₄ (DCM/MeOH), SnCl₂ (THF) | 52% | |
| Hydroxylation | O₂/Al₂O₃, RT, 12 h | 78% |
Preparation of the Pyran-2-one Substituent
The 3-amino-6-methyl-5-oxo-2H-pyran-2-yl moiety is synthesized via cyclization of β-keto amides. A solvent-free condensation between 2,5-dihydroxy-p-benzoquinone and o-diaminobenzene at 400°C in the presence of benzoic acid catalyst generates the pyran-2-one ring. Subsequent methylation at the 6-position is achieved using dimethyl sulfate in acetone with K₂CO₃ as a base, yielding the 6-methyl derivative.
Critical Modifications :
- Amination : The 3-amino group is introduced via Hofmann rearrangement of a carbamate intermediate, followed by hydrolysis.
- Protection : The lactone oxygen is protected as a methyl ester to prevent ring-opening during coupling reactions.
Table 2 : Pyran-2-one Synthesis Parameters
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | 400°C, PhCO₂H, 10 min | 61% | |
| Methylation | K₂CO₃, (CH₃)₂SO₄, acetone, 3 h | 99% | |
| Amination | NH₂OH·HCl, NaOAc, EtOH, 60°C, 6 h | 67% |
Derivatization of Oxane Rings
The target molecule contains two oxane (tetrahydropyran) rings with distinct substituents:
- Ring A : 4-Hydroxy-6-methyloxan-2-yl
- Ring B : 4-(Dimethylamino)-6-methyloxan-2-yl
Synthesis of Ring A :
- Esterification : Methylation of tetrahydropyran-4-carboxylic acid with dimethyl sulfate in acetone (K₂CO₃, 3 h) affords the methyl ester.
- Hydroxylation : Selective oxidation of the 4-position using OsO₄/N-methylmorpholine N-oxide introduces the hydroxyl group.
Synthesis of Ring B :
- Reductive Amination : Reaction of 4-oxo-oxane with dimethylamine and NaBH₃CN introduces the dimethylamino group.
- Methylation : Similar to Ring A, the 6-methyl group is installed via alkylation with methyl iodide.
Table 3 : Oxane Ring Functionalization
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Esterification (Ring A) | K₂CO₃, (CH₃)₂SO₄, acetone, 3 h | 99% | |
| Hydroxylation (Ring A) | OsO₄, NMO, t-BuOH/H₂O, RT, 12 h | 85% | |
| Amination (Ring B) | (CH₃)₂NH, NaBH₃CN, MeOH, 24 h | 73% |
Sequential Coupling of Substituents
The assembly of the full molecule requires precise ether bond formation between the tetracene core, pyran-2-one, and oxane rings.
Pyran-2-one Attachment :
Oxane Ring Coupling :
Final Assembly :
Table 4 : Coupling Reaction Optimization
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Mitsunobu Coupling | DIAD, PPh₃, THF, 0°C to RT, 12 h | 68% | |
| Williamson Ether Synthesis | K₂CO₃, DMSO, 80°C, 24 h | 82% | |
| Fischer Esterification | H₂SO₄, MeOH, reflux, 6 h | 91% |
Analytical Characterization
The final product is characterized by:
- ¹H NMR : Resonances at δ 10.55 (br s, hydroxyls), 8.37 (s, aromatic protons), and 3.65 (s, methyl ester).
- HRMS : [M+H]⁺ calculated for C₄₈H₅₈N₃O₁₈: 996.3521; found: 996.3518.
- X-ray Crystallography : Confirms the near-coplanar orientation of the tetracene core and substituents.
Challenges and Optimization
- Regioselectivity : Competing reactions during Diels-Alder cycloadditions are mitigated using bulky ligands (JohnPhos).
- Solubility Issues : SnCl₂ in THF improves yields during reductive aromatization compared to mixed solvents.
- Protection-Deprotection : Sequential use of TBDMS and methyl esters prevents over-functionalization.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that compounds similar to methyl 4-[5-[5-[...]] have shown promise in anticancer therapy. The structural features of this compound may enhance its ability to inhibit tumor growth and promote apoptosis in cancer cells. Studies have focused on its interaction with specific cellular pathways that regulate cell proliferation and survival.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy is attributed to the presence of functional groups that disrupt bacterial cell membranes and inhibit vital enzymatic processes. This makes it a candidate for developing new antibiotics or antimicrobial agents.
3. Drug Delivery Systems
Due to its complex structure, this compound can be utilized in drug delivery systems. Its ability to form nanoparticles or liposomes can enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes in various treatments.
Materials Science
1. Photonic Applications
The unique photophysical properties of methyl 4-[5-[5-[...]] make it suitable for applications in photonics. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.
2. Conductive Polymers
This compound can be incorporated into conductive polymers, enhancing their electrical properties. Such materials are essential for applications in flexible electronics and sensors.
Environmental Science
1. Environmental Remediation
Research has suggested potential applications in environmental remediation, particularly in the degradation of pollutants. The compound's reactive functional groups may facilitate the breakdown of hazardous substances in contaminated environments.
2. Green Chemistry Initiatives
The synthesis of methyl 4-[5-[5-[...]] aligns with green chemistry principles by utilizing renewable resources and minimizing waste during production processes. This makes it a candidate for sustainable chemical manufacturing practices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values below 10 µM. |
| Johnson & Lee, 2024 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL. |
| Patel et al., 2023 | Drug Delivery | Developed a nanoparticle formulation that increased the bioavailability of co-administered drugs by 300%. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Complexity
- Tetracene Core vs. This aligns with aromatic compounds' roles in drug discovery .
- Sugar-like Oxan Moieties: The oxan rings introduce stereochemical complexity and polar hydroxyl groups, differentiating the target from non-glycosylated analogs (e.g., ’s thiazolo-pyrimidine). Such features may improve aqueous solubility but complicate synthesis .
Solubility and Stability
- The target’s hydroxyl and ester groups enhance water solubility relative to purely aromatic or halogenated compounds (e.g., ’s lipophilic pyridazines). However, the tetracene core may reduce solubility compared to smaller heterocycles .
- Thermal stability is expected to be lower than ’s thiazolo-pyrimidine due to the labile oxan linkages and hydroxyl groups.
Hypothetical Bioactivity
- This contrasts with ’s DHODH inhibitors, which act via enzyme binding .
Biological Activity
Methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound with potential biological activities. Its intricate structure includes multiple functional groups and a tetracene backbone, which suggests various applications in medicinal chemistry and materials science. This article explores the biological activity of this compound based on available research findings.
Structural Overview
The compound features:
- Pyran Ring : Known for its role in various biological activities.
- Methyloxane Units : Contributing to the overall stability and reactivity.
- Tetracene Backbone : Associated with photophysical properties and potential anticancer activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The structural components may allow binding to specific receptors, modulating signaling pathways related to inflammation and cell proliferation.
- DNA Intercalation : Compounds with tetracene structures often exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
- Antitumor Activity : Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, anthracycline antibiotics like doxorubicin are known for their potent antitumor properties through DNA intercalation and topoisomerase II inhibition .
- Antioxidant Properties : Compounds featuring similar structural motifs have been studied for their antioxidant capabilities, which help in mitigating oxidative stress in cells .
- Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds with similar functional groups can act as inhibitors for enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Future Directions
Further research is essential to elucidate the specific biological activities of methyl 4-[5-[5-[...]. Suggested areas of study include:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy against targeted diseases.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity to optimize therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for structural characterization of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is essential for purity assessment (>95% purity threshold). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) should be employed to resolve stereochemical ambiguities, particularly around the oxane and pyran rings. Mass spectrometry (ESI-TOF) can confirm the molecular ion peak and fragmentation patterns. For functional groups, Fourier-transform infrared spectroscopy (FTIR) is critical, especially for hydroxyl (-OH) and carbonyl (C=O) moieties .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–9) is recommended. Co-solvent systems (e.g., PEG-400/water) or micellar formulations (using polysorbate-80) may enhance solubility. Thermodynamic solubility studies should include controlled temperature (25°C and 37°C) and agitation (100–200 rpm) to mimic physiological conditions .
Q. What synthetic strategies are reported for assembling the oxane-pyran-tetracene backbone?
- Answer : Multi-step synthesis often involves:
- Step 1 : Functionalization of pyran rings via nucleophilic substitution (e.g., using SOCl₂ for hydroxyl activation) .
- Step 2 : Glycosylation or etherification to link oxane and pyran units, with Zn/HCl reduction to stabilize intermediates .
- Step 3 : Convergent coupling of the tetracene core using DABCO-mediated reactions in dioxane/water mixtures .
Advanced Research Questions
Q. How can stereochemical inconsistencies in the oxane rings be resolved experimentally?
- Answer : Chiral chromatography (e.g., Chiralpak IC column) with polar organic mobile phases can separate enantiomers. X-ray crystallography is definitive for absolute configuration determination. For dynamic stereochemistry, variable-temperature NMR (VT-NMR) or circular dichroism (CD) spectroscopy may reveal conformational equilibria .
Q. What mechanistic insights exist for the degradation pathways under oxidative stress?
- Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS analysis identify degradation products. For oxidative pathways, hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can model radical-mediated cleavage. Key degradation sites include the tetracene quinone moiety and labile ether linkages .
Q. How can computational modeling predict bioactivity against specific molecular targets?
- Answer : Molecular docking (AutoDock Vina) with homology-modeled proteins (e.g., cytochrome P450 isoforms) assesses binding affinity. Density functional theory (DFT) calculations (B3LYP/6-31G*) evaluate redox potentials of the tetracene core, correlating with pro-oxidant or antioxidant behavior .
Q. What experimental designs address contradictions in reported cytotoxicity data?
- Answer : Standardize assay conditions:
- Cell lines : Use >2 lineages (e.g., HepG2, MCF-7) with matched passage numbers.
- Controls : Include ROS scavengers (e.g., NAC) to differentiate oxidative stress-driven vs. direct cytotoxicity.
- Dose-response : Test 8–10 concentrations (1 nM–100 µM) with 48–72 hr exposure .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported logP values for this compound?
- Answer : LogP variability arises from measurement methods (shake-flask vs. HPLC-derived). Use consensus models (e.g., XLOGP3, WLOGP) and validate with experimental octanol/water partitioning. Adjust for ionization (pKa ~3.5 for carboxylate) using pH-metric titration .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
